molecular formula C22H20N4O4 B2838495 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 921823-88-3

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2838495
CAS No.: 921823-88-3
M. Wt: 404.426
InChI Key: NYYQVUVTIWQTEU-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves a multi-step process that typically starts with the preparation of the pyrido[3,2-d]pyrimidine core. Commonly, this is achieved via a condensation reaction between appropriate dicarbonyl compounds and amino acids, followed by subsequent cyclization steps. The phenethyl group is then introduced through a Friedel-Crafts acylation, and finally, the furan-2-ylmethyl acetamide group is attached through a nucleophilic substitution reaction. Optimal conditions for these reactions often involve specific catalysts, solvents, and temperature controls to maximize yield and purity.

Industrial Production Methods

In an industrial context, the production of this compound would likely scale up the aforementioned synthetic routes, utilizing larger reactors and continuous flow techniques to ensure consistency and efficiency. Advanced purification methods such as recrystallization, column chromatography, or even preparative HPLC might be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is known to undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxo derivatives.

  • Reduction: It can be reduced to yield different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are often tailored to the specific transformation desired, with solvents like dichloromethane, ethanol, or DMF being commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, making the compound more versatile for different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it a useful building block in organic synthesis.

Biology

Biologically, 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide has shown promise as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling molecules. This makes it a candidate for studying cell signaling pathways and related biological processes.

Medicine

In medicine, the compound's potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, where signaling pathways play a crucial role.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. Its applications in chemical manufacturing processes as a catalyst or reagent are also being investigated.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to active sites, inhibiting the normal function of these molecules. This can disrupt various cellular processes, making it a potent tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Unique Characteristics

What sets 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide apart from similar compounds is its specific combination of functional groups and its potential for multiple chemical transformations. This makes it a highly versatile compound in both research and practical applications.

Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidine derivatives, such as:

  • 2-(4,6-dioxo-1,2-dihydropyrimidin-2(1H)-yl)-N-(furan-2-ylmethyl)acetamide

  • 3-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-19(24-14-17-8-5-13-30-17)15-26-18-9-4-11-23-20(18)21(28)25(22(26)29)12-10-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYQVUVTIWQTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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